molecular formula C20H34N6OS B2571678 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941986-03-4

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2571678
CAS No.: 941986-03-4
M. Wt: 406.59
InChI Key: AZKRHINUXBJUDF-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C20H34N6OS and its molecular weight is 406.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide belongs to a class of pyrazolopyrimidines, which have been extensively studied for their diverse biological activities. A novel series of pyrazolopyrimidines derivatives has been synthesized, displaying significant cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and inhibition of 5-lipoxygenase, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial and Antifungal Potential

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin derivatives, revealing that these compounds exhibited significant antimicrobial activity. This underscores the potential of this compound and related derivatives in developing new antimicrobial agents (Khobragade et al., 2010).

Insecticidal and Antibacterial Activity

Research into pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiative cyclocondensation, has shown these compounds possess insecticidal and antibacterial potential. This suggests that derivatives of this compound might be developed as novel insecticides and antibacterials (Deohate & Palaspagar, 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are also recognized for their affinity to adenosine receptors, with certain analogues demonstrating significant activity. This opens avenues for the use of this compound in the development of drugs targeting adenosine receptors, potentially for the treatment of cardiovascular diseases (Harden et al., 1991).

Anticancer and Antimicrobial Synthesis

The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, which includes compounds structurally related to this compound, has shown these derivatives to possess potential antimicrobial and anticancer activities. This points to the possibility of utilizing such compounds in therapeutic strategies against various cancers and infections (Hafez et al., 2016).

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6OS/c1-6-9-15(10-7-2)19(27)21-11-12-26-18-16(13-22-26)17(23-14(4)5)24-20(25-18)28-8-3/h13-15H,6-12H2,1-5H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRHINUXBJUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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